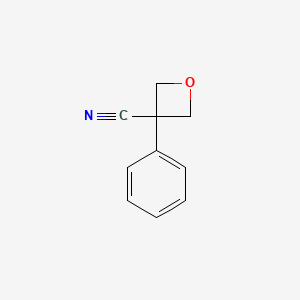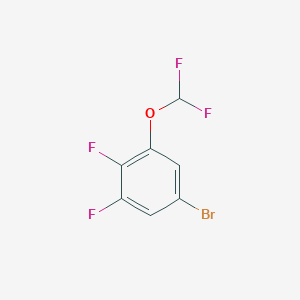
1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene
Descripción general
Descripción
“1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C7H5BrF2O. It has a molecular weight of 223.01 . It’s also known as 4-Bromo-1,2-difluorobenzene .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene” consists of a benzene ring substituted with bromo, difluoro, and difluoromethoxy groups .Physical And Chemical Properties Analysis
This compound has a boiling point of 196-197 °C and a density of 1.585 g/mL at 25 °C . Its refractive index is 1.502 .Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene has been explored in the synthesis of naphthalenes. A study demonstrated that upon treatment with lithium diisopropylamide (LDA), it generates intermediates that can be trapped and manipulated to produce various naphthalene derivatives. These derivatives have applications in organic synthesis and potentially in pharmaceuticals (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
The compound serves as a starting material in organometallic synthesis. Its derivatives have been used to prepare various organometallic compounds, which are crucial in catalysis and material science (Porwisiak & Schlosser, 1996).
Vibrational and Electronic Absorption Studies
This benzene derivative is also used in studying vibrational and electronic absorption spectra. These studies are important for understanding molecular structures and electronic transitions, which have implications in fields like spectroscopy and materials science (Aralakkanavar, Rao, Katti, & Shashidhar, 1991).
Crystal Structure Analysis
Its derivatives have been used in crystal structure analysis to understand supramolecular features like hydrogen bonding and π–π interactions. This research is valuable in materials science and pharmaceuticals (Stein, Hoffmann, & Fröba, 2015).
Synthesis of Bromo-, Boryl-, and Stannyl-functionalized Benzenes
Research has also focused on the synthesis of bromo-, boryl-, and stannyl-functionalized benzenes using 1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene. These compounds are important in organic chemistry for creating complex molecules (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Total Synthesis of Biologically Active Compounds
The compound has been utilized in the total synthesis of biologically active natural products. This application is significant in drug discovery and medicinal chemistry (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
X-Ray Structure Determinations
1-Bromo-3,4-difluoro-5-(difluoromethoxy)benzene derivatives have been used in X-ray structure determinations to understand molecular interactions. This research aids in the development of new materials and drugs (Jones, Kuś, & Dix, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFODLNPPFVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)

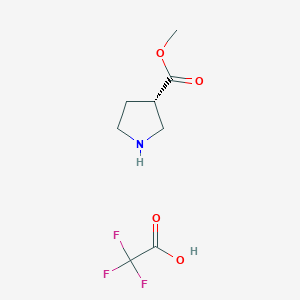
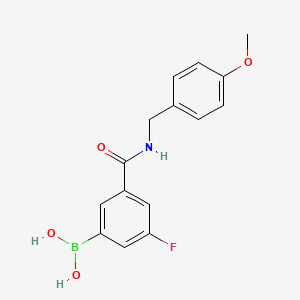
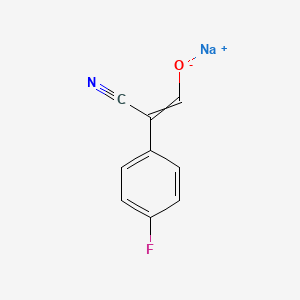
![7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane](/img/structure/B1403790.png)
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403791.png)
![N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1403793.png)


![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
